Home > Products > Screening Compounds P59922 > N-(1-benzylpiperidin-4-yl)-5-methylthiophene-2-carboxamide
N-(1-benzylpiperidin-4-yl)-5-methylthiophene-2-carboxamide -

N-(1-benzylpiperidin-4-yl)-5-methylthiophene-2-carboxamide

Catalog Number: EVT-4744819
CAS Number:
Molecular Formula: C18H22N2OS
Molecular Weight: 314.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophenecarboxamide

Compound Description: This compound is a potent and selective inhibitor of factor Xa, demonstrating anticoagulant activity. Research focuses on its synthesis and polymorphic forms to enhance solubility and bioavailability for potential therapeutic use in treating thromboembolic diseases. [, ]

1-(2-Methyl-6-benzothiazolyl)-3-(N-benzyl-4-piperidinyl)propan-1-one hydrochloride

Compound Description: This compound, denoted as 6d in the research, displays potent and selective inhibition of the enzyme acetylcholinesterase (AChE) with an IC50 of 6.8 nM. [] It effectively elevates acetylcholine levels in the mouse forebrain, exhibiting dose-dependent increases in total acetylcholine levels with an oral ED50 of 9.8 mg/kg. In vivo microdialysis experiments in rats further confirmed its ability to increase extracellular acetylcholine levels (100% over basal) 1–3 h post-dose with an oral ED50 of 4.8 mg/kg. []

4-[[(7R)-8-cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-4-6-oxo-2-piperidinyl]amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide

Compound Description: This compound is a key subject in patent literature focusing on novel hydrates and polymorphs. The patents describe processes for preparing these different forms, highlighting their potential for use as pharmaceutical drugs, particularly for treating autoimmune diseases. [, ]

1-Benzyl-5-methyl-4-(n-octylamino)pyrimidin-2(1H)-one

Compound Description: This compound, designated as 21 in the research, demonstrates significant cardioprotective effects in a myocardial ischemia mouse model. [, ] It displays high potency and efficacy in vitro as a TRAM-derived decoy peptide, suggesting its interaction with the TLR4 complex. [] Animal studies revealed its ability to block the pathophysiological manifestations of myocardial infarction, leading to the restoration of tissue damage and a 100% survival rate. []

Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08)

Compound Description: This compound, designated as TJ08, exhibits potent antileukemic activity. [] Research highlights a novel microwave-assisted protocol for its rapid synthesis, showcasing the efficiency of this approach compared to conventional heating methods. []

4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-phenylpyrimidin-2-amine (Compound 1)

Compound Description: This compound, designated as Compound 1, has been characterized using various spectroscopic techniques (1H NMR, 13C NMR) and single-crystal X-ray diffraction. [] It crystallizes in the monoclinic system, space group C2/c. Its molecular structure is stabilized by an intramolecular C–H…N hydrogen bond. []

4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine (Compound 1)

Compound Description: This compound, also referred to as Compound 1, exhibits good to moderate antibacterial activity against Gram-positive and Gram-negative bacteria. [] It has been characterized through spectroscopic methods (1H NMR, 13C NMR) and single-crystal X-ray diffraction, revealing its triclinic crystal system and P-1 space group. []

6-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-4-(2-methoxyphenyl)-3,4-dihydropyrimidine-2(1H)-thione

Compound Description: This compound's structure has been elucidated using X-ray crystallography, revealing a triclinic crystal system and Pī space group. [] Its crystal structure is characterized by supramolecular chains formed through C–H⋯O contacts along the a-axis, further linked via N–H⋯S hydrogen bonds and π–π interactions. []

4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl) pyrimidin-2-amine

Compound Description: This compound has undergone extensive characterization using X-ray crystallography and DFT (B3LYP) calculations with a 6-311G(d,p) basis set. [] It crystallizes in a structure stabilized by intra- and intermolecular hydrogen bonding networks. []

1-methyl-4-(2',4'-dichlorobenzyl)-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazine (PMS 812, S-21663)

Compound Description: This compound, known as PMS 812 (S-21663), demonstrates potent antidiabetic activity in a rat model of diabetes. [] Its mechanism of action involves a significant increase in insulin secretion, independent of α2 adrenoceptor blockage. []

3-Amino-2-(benzylthio)-5-methyl-N-(4-methylphenyl)-4-oxo-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamide

Compound Description: This compound exhibits significant antimicrobial activity, surpassing the potency of standard reference drugs against various bacterial and fungal strains, including Proteus vulgaris, Pseudomonas aeruginosa, Bacillus subtilis, and Candida albicans. []

2-((1-benzyl-4-piperidyl)-hydroxy-methyl)-5,6-dimethoxy-1-indanone

Compound Description: The research paper outlines an improved synthetic method for this compound, aiming to increase product purity and reduce production costs. []

trans-N-(1-benzyl-4-methyl-3-pyrrolidinyl)-5-chloro-2-methoxy-4-methylaminobenzamide hydrochloride

Compound Description: This compound has been crystallized and its structure determined using X-ray diffraction, revealing a monoclinic crystal system and P21/c space group. [] Notably, an intramolecular hydrogen bond between the amide N atom and the methoxy O atom is observed in its structure. []

cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2)

Compound Description: This compound, designated as YM-09151-2, exhibits potent neuroleptic activity. [] It demonstrates potent antagonism at dopamine receptors, with significantly higher potency than haloperidol and metoclopramide. Notably, it exhibits a favorable profile regarding antistereotypic activity relative to cataleptogenicity, suggesting potential as a therapeutic agent with fewer side effects for psychosis treatment. []

(3RS,4SR,5RS)-2-Benzyl-4-methoxy-carbonyl-5-methyl-3-[(4RS)-2,2,5,5-tetramethyl-1,3-dioxolan-4-yl]isoxazolidine

Compound Description: This compound is a significant product obtained from the stereoselective addition reaction of N-benzyl-C-alkylnitrones to methyl crotonate. [] Its structure, particularly the stereochemistry, has been confirmed using X-ray diffraction analysis. []

1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e, E2020)

Compound Description: This compound, designated as 13e (E2020) in the research, is a potent acetylcholinesterase (AChE) inhibitor with an IC50 of 5.7 nM. [, ] It shows a high selectivity for AChE over butyrylcholinesterase, displaying a 1250-fold greater affinity for AChE. [] In vivo studies demonstrate its effectiveness in increasing acetylcholine content in the rat cerebral cortex, with a longer duration of action than physostigmine at a dose of 5 mg/kg (po). [, ]

N-[3-(1-methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]propanamide (Compound 3)

Compound Description: This compound, referred to as Compound 3, acts as a highly selective agonist for the serotonin 5-HT1F receptor. [] It exhibits over 100-fold selectivity for the 5-HT1F receptor compared to the 5-HT1A, 5-HT1B, and 5-HT1D receptors. []

1′-Benzyl-4,4′′-bis(4-chlorophenyl)-3-(2,6-dichlorophenyl)-1′′-methyl-4,5-dihydroisoxazole-5-spiro-3′-piperidine-5′-spiro-3′′-pyrrolidine-2′′-spiro-3′′′-indoline-2′′′,4′-dione

Compound Description: This compound has been structurally characterized using X-ray crystallography. [] The analysis reveals a complex structure with two crystallographically independent molecules in the asymmetric unit. [] Intermolecular N—H⋯O hydrogen-bonding interactions are observed, leading to the formation of one-dimensional chain structures in the crystal lattice. []

N-(4-Amino-1-benzyl-3-hydroxy-5-phenyl-pentyl)-3-methyl-2-(2-oxo-tetrahydro-pyrimidin-1-yl)-butyramide 5-oxopyrrolidine-2-carboxylic acid (THP)

Compound Description: Research on this compound focuses on developing and validating a UPLC-based method for its analysis. [] The validation aims to ensure the accuracy, precision, and reliability of the method for its intended use in quantifying the compound. []

2-(1-Benzyl-5-methyl-1H-imidazol-4-yl)-1,3,4-oxadiazole

Compound Description: This compound's structure has been elucidated using X-ray crystallography, revealing a nearly coplanar arrangement of the imidazole and oxadiazole rings. [] In contrast, the phenyl ring is oriented nearly perpendicular to the central ring system. [] Weak C–H⋯N interactions are observed, contributing to the stabilization of the crystal packing. []

N 1 -Benzyl-2,5,6-trimethylpyrrolo[2,3-d]-1,3-oxazin-4-ones and N 1 -benzyl-2,5,6-trimethyl-3-substituted-pyrrolo[2,3-d]pyrimidin-4-ones

Compound Description: These series of compounds were synthesized and their chemical properties studied for their potential medicinal interest. []

4-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one and methyl 2-[5-(2,6-dichlorobenzyl)-6-oxo-3-phenyl-1,4,5,6-tetrahydropyridazin-1-yl]acetate

Compound Description: The crystal structures of these two compounds have been analyzed using Hirshfeld surface analysis, revealing intermolecular interactions such as N—H⋯O and C—H⋯O hydrogen bonds that contribute to their crystal packing. []

Properties

Product Name

N-(1-benzylpiperidin-4-yl)-5-methylthiophene-2-carboxamide

IUPAC Name

N-(1-benzylpiperidin-4-yl)-5-methylthiophene-2-carboxamide

Molecular Formula

C18H22N2OS

Molecular Weight

314.4 g/mol

InChI

InChI=1S/C18H22N2OS/c1-14-7-8-17(22-14)18(21)19-16-9-11-20(12-10-16)13-15-5-3-2-4-6-15/h2-8,16H,9-13H2,1H3,(H,19,21)

InChI Key

APZVSNNUXNZYNI-UHFFFAOYSA-N

SMILES

CC1=CC=C(S1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3

Canonical SMILES

CC1=CC=C(S1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.